Product packaging for 5-Amino-1,3,4-oxadiazol-2(3H)-one(Cat. No.:)

5-Amino-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12977233
M. Wt: 101.06 g/mol
InChI Key: PHPGVCMRZJTTQC-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-oxadiazol-2(3H)-one is a versatile five-membered heterocyclic compound of significant interest in medicinal chemistry and materials science. This compound serves as a key precursor and synthetic intermediate for developing novel pharmacologically active molecules. Heterocyclic scaffolds like 1,3,4-oxadiazole are recognized as privileged structures in drug discovery due to their wide range of biological activities . Researchers utilize this compound as a fundamental building block for creating derivatives with potential applications, particularly in the development of anticancer agents . Its structure allows for further functionalization, enabling the synthesis of more complex target molecules for biological screening. As a research chemical, this compound is For Research Use Only. It is strictly not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3N3O2 B12977233 5-Amino-1,3,4-oxadiazol-2(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3H-1,3,4-oxadiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPGVCMRZJTTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 1,3,4 Oxadiazol 2 3h One and Its Derivatives

Classical and Conventional Synthetic Approaches

Classical and conventional methods for synthesizing 5-Amino-1,3,4-oxadiazol-2(3H)-one and its derivatives primarily rely on the cyclization of various hydrazide precursors. These approaches are foundational and widely utilized in organic synthesis.

Cyclization Reactions from Hydrazide Precursors

The formation of the 1,3,4-oxadiazole (B1194373) ring is often achieved through the intramolecular cyclization of linear hydrazide-containing starting materials. This strategy is versatile, allowing for the introduction of various substituents onto the heterocyclic core.

Semicarbazides and their thio-analogs, thiosemicarbazides, are common precursors for the synthesis of 2-amino-1,3,4-oxadiazoles. The cyclization of semicarbazones or thiosemicarbazones, formed by the condensation of semicarbazide (B1199961) or thiosemicarbazide (B42300) with aldehydes, is a key method. nih.gov

One efficient protocol involves a tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides, which has been shown to be superior to methods using semicarbazides, offering higher yields (78-99%) and shorter reaction times. organic-chemistry.org The enhanced reactivity of thiosemicarbazides is attributed to the greater polarizability of the sulfur atom. organic-chemistry.org This method is environmentally friendly and can be performed as a two-step, one-pot process. organic-chemistry.org Another approach utilizes ascorbic acid as a catalyst for the C-O or C-S bond formation in the cyclization of semicarbazones and thiosemicarbazones, providing a rapid and scalable synthesis of 2-amino-substituted 1,3,4-oxadiazoles and their thio-analogs without the need for transition metals. researchgate.net

PrecursorReagent/CatalystKey FeaturesYield (%)Reference
ThiosemicarbazidesTosyl chloride/Pyridine (B92270)Superior reactivity over semicarbazides, one-pot process78-99 organic-chemistry.org
Semicarbazones/ThiosemicarbazonesAscorbic acidTransition-metal-free, rapid, scalable- researchgate.net
Semicarbazones/ThiosemicarbazonesIodineModerate to good yields- nih.gov

Table 1: Synthesis from Semicarbazide and Thiosemicarbazide Precursors.

Acylhydrazides are versatile starting materials for the synthesis of 1,3,4-oxadiazol-2-one scaffolds. A solid-phase synthesis approach involves the reaction of resin-bound acylhydrazides with 4-nitrophenyl chloroformate, followed by treatment with diisopropylethylamine (DIEA) to induce intramolecular cyclization. rsc.orgnih.gov This method is highly efficient and suitable for constructing combinatorial libraries. rsc.org Another method involves the cyclization of acylhydrazides with diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate) in the presence of a catalyst like pyridine or 4-dimethylaminopyridine (B28879) (DMAP). google.com This approach avoids the use of gaseous phosgene, making it a safer alternative. google.com

Table 2: Synthesis from Acylhydrazide Precursors.

Oxidative Cyclization Protocols

Oxidative cyclization represents a significant class of reactions for the synthesis of 1,3,4-oxadiazoles. These methods involve the formation of the heterocyclic ring through an oxidation-induced intramolecular cyclization, often providing a direct route to the desired products.

Halogen-Mediated Oxidative Cyclization (e.g., Iodine, Bromine)

Iodine is a commonly employed reagent for the oxidative cyclization of semicarbazones and thiosemicarbazones to form 2-amino-1,3,4-oxadiazoles and their corresponding thiadiazoles. nih.govnih.govacs.org This transition-metal-free method is compatible with a range of aromatic, aliphatic, and cinnamic aldehydes, making it a versatile and scalable process. nih.govacs.org The reaction proceeds via an iodine-mediated oxidative C-O or C-S bond formation. nih.govacs.org While effective, the use of iodine in an alcoholic alkali solution for the cyclization of 1-acylthiosemicarbazides can lead to resinification of the reaction mixture, complicating product isolation. mdpi.com

Table 3: Halogen-Mediated Oxidative Cyclization.

Electrochemical Oxidation Methods

Electrochemical synthesis offers an environmentally benign alternative for the preparation of 5-substituted-2-amino-1,3,4-oxadiazoles. researchgate.net This method involves the direct synthesis from semicarbazones at a platinum electrode under controlled potential electrolysis in an undivided cell. researchgate.net The use of a non-aqueous solvent and a supporting electrolyte facilitates the cyclization. researchgate.net An indirect electrochemical approach utilizes DABCO as a redox mediator for the mild oxidative cyclization of N-acyl hydrazones, achieving yields of up to 83% and can be performed on a gram scale without the need for stoichiometric oxidants. researchgate.net Electrochemical methods are noted for increasing reaction rates, enhancing yields, and promoting cleaner chemistries. researchgate.net

MethodElectrodeMediatorKey FeaturesYield (%)Reference
Direct ElectrolysisPlatinumNoneEnvironmentally benign, controlled potential- researchgate.net
Indirect Electrolysis-DABCOMild conditions, avoids stoichiometric oxidants, gram scaleup to 83 researchgate.net

Table 4: Electrochemical Oxidation Methods.

Metal-Catalyzed Oxidative Cyclization

Metal-catalyzed oxidative cyclization represents a powerful tool for the synthesis of 1,3,4-oxadiazole rings. While specific examples for the direct synthesis of this compound using this method are not extensively documented in the provided results, the synthesis of related 2-amino-1,3,4-oxadiazole derivatives often involves oxidative cyclization of semicarbazones, which can be mediated by various reagents, including those containing metals. For instance, the oxidative cyclization of semicarbazones derived from aldehydes and semicarbazide is a common route. nih.govsciensage.info Although often employing non-metallic oxidants like iodine or bromine, metal-based catalysts have been explored in similar heterocyclic syntheses. nih.govsciensage.info The general principle involves the formation of an intermediate, which then undergoes an intramolecular cyclization with the aid of an oxidizing agent to form the oxadiazole ring.

A related approach involves the oxidative cyclization of acylhydrazones. mdpi.com This method highlights the versatility of oxidative cyclization in forming the 1,3,4-oxadiazole core. mdpi.com

Ring Transformation Reactions

Ring transformation reactions offer an alternative pathway to this compound and its derivatives. These reactions typically involve the conversion of one heterocyclic system into another. For example, the transformation of other five-membered rings can lead to the formation of the desired oxadiazole structure. While direct ring transformation to this compound is not explicitly detailed in the provided search results, the literature contains examples of ring-opening and subsequent recyclization reactions that can be conceptually applied. For instance, the reaction of 2-phenyl-1,3,4-oxadiazolin-5-one with amines leads to ring-opened adducts, demonstrating the reactivity of the oxadiazolone ring which could potentially be involved in transformation sequences. scholarsportal.info The transformation of α-amino-β-oxoesters into δ-butyrolactams showcases how intramolecular rearrangements can lead to new heterocyclic structures, a principle that could be adapted for oxadiazole synthesis. researchgate.net

Advanced Synthetic Strategies

To improve efficiency, yield, and environmental friendliness, advanced synthetic strategies have been developed for the synthesis of this compound and its derivatives.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. This method has been successfully applied to the synthesis of various 1,3,4-oxadiazole derivatives. nih.govacs.orgresearchgate.net The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net For example, the synthesis of N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl) ethyl] benzamide (B126) derivatives has been achieved using microwave treatment. nih.gov Similarly, the synthesis of dialkyl/aryl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(aryl)methyl]phosphonates was accomplished under microwave irradiation. nih.gov This technique is also employed in the synthesis of related heterocyclic compounds like 1,2,4-triazoles, highlighting its broad applicability in heterocyclic chemistry. mdpi.comresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

Method Reaction Time Yield Conditions Reference
Conventional Heating 4-8 hours Moderate to Good 100°C, POCl₃, 1,4-dioxane researchgate.net
Microwave Irradiation 3-5 minutes Moderate to Good POCl₃ researchgate.net
Microwave Irradiation 10 minutes 82-89% 100W, POCl₃ nih.gov
Microwave Irradiation 5-8 minutes High K₃PO₄, IPA, 60°C acs.org

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. Several one-pot procedures for the synthesis of 1,3,4-oxadiazole derivatives have been reported. sciensage.infomdpi.comnih.govresearchgate.netnih.govgoogle.com A notable example is the synthesis of 1,3,4-oxadiazol-2(3H)-ones from carbon dioxide, hydrazines, and aldehydes, promoted by in situ generated hypoiodite. nih.gov This method provides a convenient and efficient route to the desired products in moderate to high yields. nih.gov Another one-pot approach involves the oxidative cyclization of aryl aldehydes with semicarbazide using Me4NBr/oxone, which avoids the isolation of the intermediate hydrazone. sciensage.info The synthesis of oxazoline-amino acid bioconjugates has also been achieved through one-pot procedures, showcasing the versatility of this strategy. rsc.org

Table 2: Examples of One-Pot Syntheses for 1,3,4-Oxadiazole Derivatives

Reactants Reagents/Conditions Product Reference
CO₂, hydrazines, aldehydes KI, TBHP 1,3,4-oxadiazol-2(3H)-ones nih.gov
Aldehydes, hydrazinecarboxamide hydrochloride Me₄NBr, oxone 2,5-disubstituted-1,3,4-oxadiazoles sciensage.info
Semicarbazide, aldehydes I₂, K₂CO₃, 1,4-dioxane 2-amino-1,3,4-oxadiazoles acs.org
Carboxy-MIDA boronic ester, benzhydrazide/thiosemicarbazide HATU, DIPEA, p-TsCl Borylated 1,3,4-oxadiazoles mdpi.com

Green chemistry principles are increasingly being incorporated into synthetic methodologies to minimize environmental impact. The use of environmentally benign solvents, catalysts, and energy sources is a key focus. Microwave-assisted synthesis is considered a green technique due to its energy efficiency and reduced reaction times. acs.orgnih.gov The use of water as a solvent in microwave-assisted reactions further enhances the green credentials of the synthesis. acs.org One-pot syntheses also align with green chemistry principles by reducing waste from intermediate purification steps. sciensage.infonih.gov The development of eco-friendly protocols, such as using chitosan (B1678972) as a natural basic catalyst in microwave-assisted multicomponent synthesis, exemplifies the move towards more sustainable chemical processes. nih.gov The synthesis of 1,3,4-oxadiazol-2(3H)-ones using carbon dioxide as a C1 synthon is another example of a greener approach. researchgate.net

Derivatization Strategies of the this compound Core

The this compound core can be derivatized at various positions to modulate its physicochemical and biological properties. The amino group is a common site for derivatization, allowing for the introduction of a wide range of substituents. For instance, the amino group can be acylated to form amides. nih.gov It can also react with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. The nitrogen atom at position 3 of the oxadiazole ring can also be a site for substitution. rsc.org Furthermore, the synthesis of Schiff bases from 5-substituted-3-amino-1,2,4-triazoles, a related heterocyclic system, demonstrates a common derivatization strategy that could be applied to this compound. researchgate.net The synthesis of α-aminophosphonates from 2-amino-1,3,4-oxadiazoles illustrates another advanced derivatization approach. nih.gov

N-Alkylation and Acylation Reactions

N-alkylation and acylation reactions are fundamental transformations for modifying the this compound scaffold. These reactions primarily target the nitrogen atoms of the oxadiazole ring and the exocyclic amino group, leading to a variety of substituted derivatives.

The synthesis of N-alkylated oxadiazolones has been reported, yielding seventeen 4-dialkylamino-alkyl-2-aryl-Δ2-1,3,4-oxadiazolin-5-ones. researchgate.net These compounds were prepared from 2-aryl-Δ2-1,3,4-oxadiazolin-5-ones. researchgate.net The reaction of silver nitrite (B80452) with alkyl halides, which can be a method for introducing alkyl groups, proceeds through a transition state with both SN1 and SN2 characteristics. researchgate.net

Acylation of the amino group is also a common strategy. For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized by reacting acyl hydrazides with N-protected α-amino acids in the presence of phosphorus oxychloride, using both conventional heating and microwave irradiation. researchgate.net These methods provide access to a range of acylated derivatives in moderate to good yields. researchgate.net

Reactant 1Reactant 2Reaction TypeProduct TypeReference
2-Aryl-Δ2-1,3,4-oxadiazolin-5-oneDialkylaminoalkyl halideN-Alkylation4-Dialkylamino-alkyl-2-aryl-Δ2-1,3,4-oxadiazolin-5-one researchgate.net
Acyl hydrazideN-protected α-amino acidAcylation/Cyclization2,5-Disubstituted 1,3,4-oxadiazole researchgate.net

Mannich Base Formation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. byjus.comwikipedia.org This reaction is a powerful tool for introducing aminomethyl groups onto the this compound core, leading to the formation of Mannich bases. These bases are β-amino carbonyl compounds. byjus.com

The reaction mechanism initiates with the formation of an iminium ion from the amine and formaldehyde. wikipedia.org Subsequently, the enol form of the carbonyl compound attacks the iminium ion. wikipedia.org This reaction has been successfully applied to synthesize novel Mannich bases of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one. nih.gov Similarly, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have been prepared by reacting the parent thione with formaldehyde and various primary aromatic amines or 1-substituted piperazines. nih.govnih.gov

The aminomethylation of 5-phenyl-1,3,4-oxadiazole-2-thione with less common amines, including polychlorinated anilines and various heterocyclic amines, has also been investigated to broaden the scope of this reaction. researchgate.net

Oxadiazole DerivativeAmineProduct TypeReference
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-oneVarious aminesMannich Base nih.gov
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thionePrimary aromatic amines or 1-substituted piperazinesN-Mannich Base nih.govnih.gov
5-Phenyl-1,3,4-oxadiazole-2-thionePolychlorinated anilines, heterocyclic aminesMannich Base researchgate.net

Formation of Azo Derivatives

Azo derivatives are compounds containing the -N=N- functional group and are often colored. The synthesis of azo derivatives of this compound typically involves a diazotization-coupling sequence.

This process starts with the diazotization of an aromatic amine, in this case, a derivative of the oxadiazole. The resulting diazonium salt is then coupled with an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye. For example, derivatives of 5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole, substituted at the 2-position with alkyl groups, have been prepared. mdpi.com The synthesis involved the diazotization of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines and subsequent coupling with phenol, resorcinol, and N,N-dimethylaniline. mdpi.com

The formation of the azo linkage is confirmed by the appearance of a characteristic N=N stretching vibration in the FTIR spectrum, typically in the range of 1390-1520 cm⁻¹. nih.gov

Starting MaterialCoupling AgentProduct TypeReference
4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilinePhenol, Resorcinol, N,N-Dimethylaniline2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole mdpi.com
2-Amino-3-chlorobenzophenone/2-Amino-3,5-dichlorobenzophenoneBarbituric acid/Thiobarbituric acidAzo Ligand nih.gov

Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides. The 1,3,4-oxadiazole ring can serve as a scaffold for the synthesis of peptidomimetics due to its structural resemblance to a peptide bond.

A one-pot synthesis of 2-amino-1,3,4-oxadiazole tethered peptidomimetics has been developed. rsc.org This method involves the reaction of Nα-protected amino acid hydrazides with isoselenocyanato esters, followed by molecular-iodine-mediated cyclodeselenization of the in situ generated selenosemicarbazide (B1623166) intermediate. rsc.org This approach offers a facile route to these peptidomimetics under mild conditions and with excellent yields. rsc.org

The 1,3,4-oxadiazole moiety has also been incorporated into peptidomimetic structures through solid-phase synthesis strategies, highlighting its versatility as a peptide bond isostere. nih.gov

Reactant 1Reactant 2Key StepProduct TypeReference
Nα-Protected amino acid hydrazideIsoselenocyanato esterMolecular-iodine-mediated cyclodeselenization2-Amino-1,3,4-oxadiazole tethered peptidomimetic rsc.org

Reaction with Isocyanates

Isocyanates are highly reactive compounds that can readily react with the amino group of this compound to form urea derivatives. This reaction is a type of nucleophilic addition.

Isocyanate-based multicomponent reactions are also valuable for creating diverse molecular scaffolds. nih.gov For example, a three-component reaction involving sulfonyl isocyanates, dialkyl acetylene-dicarboxylates, and an amine can lead to complex heterocyclic structures. nih.gov While not directly starting from this compound, these methods demonstrate the potential of isocyanates in building complex molecules that could incorporate the oxadiazole ring.

The reaction of isocyanates with a nitrile imine, an isocyanide, and another isocyanate can result in the formation of a 1,2,4-triazinedione scaffold, showcasing the versatility of isocyanate chemistry in heterocyclic synthesis. nih.gov

Reactant 1Reactant 2Product TypeReference
This compoundIsocyanateUrea derivativeGeneral Knowledge
Sulfonyl isocyanateDialkyl acetylene-dicarboxylate and AmineComplex heterocyclic structures nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For the analogue, 5-Amino-1,3,4-thiadiazol-2(3H)-one, the spectrum was recorded in dimethyl sulfoxide-d₆ (DMSO-d₆). nih.gov It shows two broad signals corresponding to the exchangeable protons of the amino (NH₂) and amide (NH) groups. nih.gov

The amino group protons (NH₂) appear as a broad signal at approximately 6.4 ppm. nih.gov The amide proton (NH) is observed further downfield as a broad signal at 11.3 ppm. nih.gov The downfield shift of the NH proton is characteristic of an amide proton involved in hydrogen bonding and influenced by the electron-withdrawing nature of the adjacent carbonyl group and the heterocyclic ring.

For the target compound, 5-Amino-1,3,4-oxadiazol-2(3H)-one, one would expect a similar pattern. However, the replacement of sulfur with the more electronegative oxygen atom would likely lead to a greater deshielding effect, potentially shifting the NH proton signal even further downfield.

Table 1: ¹H NMR Spectral Data for 5-Amino-1,3,4-thiadiazol-2(3H)-one Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
11.3Broad1HNH
6.4Broad2HNH₂
Data sourced from Cho, Y. S., et al. (1998), as cited in reference nih.gov.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the carbon framework of a molecule. In the spectrum of 5-Amino-1,3,4-thiadiazol-2(3H)-one, recorded in DMSO-d₆, two distinct signals are observed for the two carbon atoms of the heterocyclic ring. nih.gov

The carbon atom of the carbonyl group (C=O) appears significantly downfield at 153.0 ppm. nih.gov The second carbon atom, which is bonded to the amino group (C=N), resonates at 169.4 ppm. nih.gov This downfield position is indicative of a carbon in an imine-like environment within a heterocyclic system.

Table 2: ¹³C NMR Spectral Data for 5-Amino-1,3,4-thiadiazol-2(3H)-one Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
169.4C=N
153.0C=O
Data sourced from Cho, Y. S., et al. (1998), as cited in reference nih.gov.

Multinuclear NMR Spectroscopy

Multinuclear NMR, such as ¹⁴N or ¹⁵N NMR, can provide direct information about the nitrogen atoms in the heterocyclic ring and the amino group. While specific multinuclear NMR data for this compound is not available, such studies would be invaluable for definitively confirming the tautomeric form present in solution. The chemical shifts of the nitrogen atoms would differ significantly between the amino-oxo, imino-oxo, and amino-hydroxy tautomers. For related 1,3,4-thiadiazole (B1197879) systems, multinuclear NMR has been crucial in confirming structures and studying electronic properties. mdpi.com

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of the analogue 5-Amino-1,3,4-thiadiazol-2(3H)-one provides clear evidence for its key functional groups. nih.gov

The spectrum shows a sharp absorption band at 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. nih.gov The N-H stretching vibrations of the amino (NH₂) and amide (NH) groups are observed as broad bands around 3450 cm⁻¹ and 3150 cm⁻¹, respectively. nih.gov The region also contains bands for C-H stretching between 2900-3100 cm⁻¹. nih.gov Additionally, absorptions corresponding to C=N bonds are noted at 1610 cm⁻¹ and 1500 cm⁻¹. nih.gov

For this compound, the C=O stretching frequency might be slightly higher due to the influence of the ring oxygen atom. The N-H stretching bands would be present in similar regions, confirming the presence of the amino and amide functionalities.

Table 3: FT-IR Spectral Data for 5-Amino-1,3,4-thiadiazol-2(3H)-one Sample prepared in KBr pellet

Wavenumber (cm⁻¹)IntensityAssignment
3450BroadNH stretch
3150BroadNH stretch
1700StrongC=O stretch
1610, 1500MediumC=N stretch
Data sourced from Cho, Y. S., et al. (1998), as cited in reference nih.gov.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, a molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. While a specific EI-MS spectrum for this compound is not documented in the available literature, predictions can be made based on its structure. The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight of 101.06 g/mol .

Common fragmentation pathways for such heterocyclic systems would likely involve the loss of small, stable molecules. For instance, fragmentation could occur via the loss of isocyanic acid (HNCO), carbon monoxide (CO), or molecular nitrogen (N₂). The analysis of these fragmentation patterns is a powerful tool for confirming the connectivity and structure of the heterocyclic core. For other 1,3,4-oxadiazole (B1194373) derivatives, mass spectrometry has been used to confirm their successful synthesis and characterize their structures. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like amino acid derivatives. In the context of related amino-containing heterocyclic compounds, ESI-MS/MS has been employed to study the fragmentation of 79 molecules of biological interest, including various amino acids. nih.gov This technique allows for the determination of molecular weight and provides structural information through fragmentation patterns. nih.gov For instance, studies have shown that different molecules can be detected in either positive or negative ionization modes, with some being detectable in both. nih.gov The use of an acidic mobile phase has been found to improve the sensitivity of detection in ESI-MS analyses. nih.gov

A method using capillary electrophoresis coupled with ESI-MS (CE-ESI-MS) has been developed for the determination of underivatized amino acids. nih.gov By using a low acidic pH, amino acids become positively charged, allowing for their separation and detection. nih.gov The composition of the sheath liquid, such as 5 mM ammonium (B1175870) acetate (B1210297) in 50% (v/v) methanol-water, significantly affects sensitivity. nih.gov This approach enables the rapid and selective analysis of free amino acids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. For certain derivatives of amino acids, such as oxazolin-5-ones formed from acyl-leucines, GC-MS has proven to be an effective analytical tool. nih.gov The oxazolin-5-ones can be separated on gas chromatography columns and their mass spectra show characteristic fragments that aid in their identification. nih.gov While direct GC-MS analysis of this compound may be challenging due to its polarity and potential thermal instability, derivatization can make it amenable to this technique. Predicted GC-MS data for related structures, such as the trimethylsilyl (B98337) (TMS) derivative of 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is available and serves as a guide for identification, though experimental confirmation is necessary. hmdb.ca

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of elemental compositions and aids in the confident identification of unknown compounds. For various amino acid and heterocyclic compounds, HRMS is crucial for confirming their identity. For example, in the study of aminoflavone in human plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated, where accurate mass measurements would be critical for distinguishing the analyte from endogenous interferences. cabidigitallibrary.org Similarly, the analysis of angiotensin peptides in human serum by LC-MS/MS benefits from the high resolution and accuracy to differentiate between various closely related peptides. msacl.org The use of LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) in drug checking demonstrates the power of HRMS to identify a wide range of compounds in complex mixtures with high sensitivity and specificity. msacl.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of a wide array of compounds, including those that are not suitable for GC-MS. It is extensively used for the quantification of amino acid-related compounds in biological matrices. For instance, a validated LC-MS/MS method was developed for the quantification of 5-Amino-1-methyl quinolinium (5-AMQ) in rat plasma and urine. nih.gov This method utilized an ACE® Excel™ C18 column with a mobile phase of water and acetonitrile (B52724) containing 0.1% formic acid. nih.gov The analysis was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive mode. nih.gov

Another application involves the quantitative analysis of central metabolic pathways, including amino acids and nucleotides, using a single column-based LC-MS/MS approach. nih.gov This method is versatile and can be used for stable isotope-based metabolic flux experiments. nih.gov Furthermore, direct analysis of 33 amino acids in beverages has been achieved using LC-MS/MS, highlighting its sensitivity and selectivity without the need for derivatization. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis and to gain insights into the chromophoric system. While specific UV-Vis data for this compound is not detailed in the provided search results, related compounds exhibit characteristic absorbance maxima. For instance, the UV-VIS spectrum of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid is available in spectral databases. The analysis of derivatives like (5-amino-1,3,4-oxadiazol-2-yl)methanol (B1527059) and 5-amino-1,3,4-oxadiazole-2-carbonitrile (B139814) would also involve UV-Vis spectroscopy to characterize their electronic properties. uni.luuni.lu

Elemental Analysis (CHN)

Elemental Analysis (CHN) is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This information is crucial for confirming the empirical formula of a newly synthesized compound. The calculated elemental composition for a proposed structure is compared with the experimentally determined values. For many newly synthesized heterocyclic compounds, including derivatives of oxadiazoles (B1248032) and other related nitrogen-containing rings, elemental analysis is a standard characterization method reported in scientific literature to confirm the purity and composition of the synthesized molecules. bldpharm.com

Chromatographic Purity Assessment Methodologies

The determination of purity for the chemical compound this compound is critical for its characterization and application. Chromatographic techniques, particularly Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for this purpose. While specific, published chromatographic methods for this exact analyte are not extensively detailed in the literature, robust methodologies have been established for structurally analogous 1,3,4-oxadiazole derivatives. These methods provide a strong framework for the purity assessment of the target compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography serves as a rapid, qualitative method for assessing the purity of this compound. It is frequently employed to monitor the progress of synthesis reactions and to perform preliminary purity checks of the final product. libretexts.orgwisc.edu The separation on a TLC plate, typically silica (B1680970) gel or alumina, depends on the compound's polarity and its interaction with the mobile phase. libretexts.org

Given the polar nature of this compound, stemming from its amino group, amide-like carbonyl, and the heterocyclic ring system, a relatively polar solvent system is required for elution. In the synthesis of various oxadiazole derivatives, mixtures of non-polar and polar solvents are commonly used. For highly polar heterocyclic compounds, solvent systems containing methanol, ethyl acetate, or acetonitrile are often effective. libretexts.orgreddit.com Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), or by using chemical staining agents like iodine vapor. libretexts.org

A selection of mobile phase systems suitable for the analysis of polar heterocyclic compounds, including oxadiazoles, is presented below. The optimal system for this compound would be determined empirically to achieve a retention factor (Rƒ) value ideally between 0.3 and 0.7.

Table 1: Potential TLC Mobile Phase Systems for Polar Oxadiazole Derivatives

No.Solvent SystemComposition (v/v)Notes
1Dichloromethane / Methanol95 : 5A starting system for moderately polar compounds. The polarity can be increased by adding more methanol. reddit.com
2Ethyl Acetate / Hexane50 : 50A common system with tunable polarity. Increasing the ethyl acetate ratio enhances eluting power for polar analytes.
3Ethyl Acetate / Butanol / Acetic Acid / Water80 : 10 : 5 : 5Suitable for separating mixtures of strongly polar compounds. libretexts.org
4Dichloromethane / Methanol with NH₄OH90 : 10 (with 1-10% of 10% NH₄OH in MeOH)The addition of a base like ammonium hydroxide (B78521) can improve peak shape and reduce streaking for basic compounds like amines by neutralizing acidic sites on the silica gel. reddit.com

This table is a compilation of representative solvent systems for polar heterocyclic compounds and is intended as a guide for method development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the definitive method for the quantitative purity assessment of this compound, offering high resolution, sensitivity, and reproducibility. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar heterocyclic compounds. researchgate.netresearchgate.netnih.gov

While a specific, validated HPLC method for this compound is not documented in readily available literature, a comprehensive, stability-indicating RP-HPLC method has been developed and validated for a closely related analogue, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. researchgate.netnih.govwho.int This method provides an excellent template for developing a purity assay for the target compound. The study demonstrates the successful separation of the main compound from its degradation products, proving the method's specificity and stability-indicating nature. researchgate.netwho.int

The chromatographic separation for this analogue was achieved on a C18 column using a simple isocratic mobile phase, with detection performed by either a Diode Array Detector (DAD) or a Fluorescent Light Detector (FLD), the latter offering enhanced sensitivity. researchgate.netnih.govwho.int The conditions and validation results from this study are detailed in the tables below and serve as a strong starting point for the analysis of this compound.

Table 2: Representative RP-HPLC Method Parameters for an Analogous 1,3,4-Oxadiazole Derivative

ParameterConditionSource
Column Promosil C18 (5 µm, 4.6 x 250 mm) researchgate.netwho.int
Mobile Phase Acetonitrile : Acidified Water (pH 2.67 with o-H₃PO₄) (1:1, v/v) researchgate.netnih.govwho.int
Flow Rate 1.0 mL/min researchgate.netnih.govwho.int
Detection Fluorescence (FLD): Ex: 250 nm, Em: 410 nm or UV (DAD): 258 nm researchgate.netnih.govwho.int
Column Temperature 25 °C nih.gov
Injection Volume Not Specified
Retention Time Not specified for the parent compound, but polar products eluted at < 3.75 min under alkaline stress. nih.gov

Data adapted from studies on 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. researchgate.netnih.govwho.int

The validation of this method was performed according to ICH guidelines, demonstrating its reliability for quality control purposes.

Table 3: Summary of Method Validation Data for an Analogous 1,3,4-Oxadiazole Derivative

Validation ParameterResultSource
Linearity Range 2.50 - 50.00 µg/mL who.int
Correlation Coefficient (r²) > 0.999 nih.gov
Accuracy (Recovery) 98.56 - 100.19% who.int
Intra-day Precision (%RSD) < 5% who.int
Inter-day Precision (%RSD) < 5% who.int
Selectivity Factor > 1 (from nearest degradation peak) nih.govwho.int
Resolution Factor > 2 (from nearest degradation peak) nih.govwho.int

Data adapted from studies on 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. nih.govwho.int

In other research, HPLC has been successfully used to confirm the purity of newly synthesized oxadiazole derivatives, with purities often reported to be greater than 95%. nih.gov These findings collectively underscore the utility and robustness of RP-HPLC for the quality control of compounds within the 1,3,4-oxadiazole class.

Tautomerism and Conformational Analysis of 5 Amino 1,3,4 Oxadiazol 2 3h One

Identification of Possible Tautomeric Forms

5-Amino-1,3,4-oxadiazol-2(3H)-one can theoretically exist in several tautomeric forms due to the presence of multiple proton donor and acceptor sites within its structure. These forms arise from the migration of a proton between the nitrogen and oxygen atoms of the oxadiazole ring and the exocyclic amino group. Theoretical studies have identified four primary tautomers of interest. civilica.com These include the amino-oxo, imino-oxo, amino-hydroxy, and imino-hydroxy forms.

A 2014 study using DFT-B3LYP/6-311++G(d,p) level of theory investigated four possible tautomers of a derivative, labeling them as A, B, C, and D. civilica.com While the exact structures corresponding to these labels are not detailed in the abstract, the study provides insights into their relative stabilities.

Computational Investigations of Tautomeric Stability

Computational chemistry, particularly through quantum mechanical methods, has been instrumental in elucidating the relative stabilities and interconversion pathways of the tautomers of this compound.

Density Functional Theory (DFT) Calculations of Energetics

Density Functional Theory (DFT) has been widely employed to calculate the energies of the different tautomers and thereby predict their relative stabilities. Calculations performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase have been used to optimize the geometries of the possible tautomers. civilica.com

A theoretical investigation into a derivative of 1,3,4-oxadiazole (B1194373) found that in the gas phase, the tautomer designated as C was the most stable form, while the tautomer labeled D was the most unstable. civilica.com The specific tautomeric forms corresponding to these labels were not explicitly defined in the provided abstract.

Quantum Mechanical Studies of Interconversion Pathways and Energy Barriers

Understanding the dynamics of tautomerism requires not only knowing the relative stabilities of the tautomers but also the energy barriers for their interconversion. Quantum mechanical calculations are used to map the potential energy surface and identify the transition states connecting the different tautomeric forms.

For a derivative of this compound, the interconversion between the different tautomers was studied in the gas phase. civilica.com The results indicated that the tautomeric interconversion from the most stable form (C) to the most unstable form (D) had the lowest Gibbs free energy change, suggesting it has the highest equilibrium constant in the gas phase. civilica.com The study also calculated the forward and reverse reaction rates for the interconversions, finding that the C→D transition had the highest forward rate, while the A→D transition had the lowest. civilica.com

Solvent Effects on Tautomeric Equilibria and Interconversion

The surrounding solvent environment can significantly influence the tautomeric equilibrium by preferentially stabilizing one tautomer over another. The polarity of the solvent is a key factor in this process. nih.govresearchgate.net

Polarized Continuum Models (PCM)

Polarized Continuum Models (PCM) are a common computational approach to simulate the effect of a solvent on a solute molecule. q-chem.comq-chem.com In this model, the solvent is treated as a continuous dielectric medium that is polarized by the solute, and this polarization, in turn, affects the solute's electronic structure and energy. q-chem.comq-chem.com This method allows for the calculation of tautomeric stabilities in different solvent environments.

Studies on similar heterocyclic systems, such as 2-amino-1,3,4-thiadiazole, have utilized PCM to investigate solvent effects. sid.ir These calculations have shown that the total energy of all tautomers decreases in polar solvents compared to the gas phase, and the dipole moment of all species increases with the polarity of the solvent. sid.ir Generally, an increase in solvent polarity tends to stabilize more polar tautomers. nih.gov

Explicit Solvent Molecule Interactions (e.g., Water-Assisted Tautomerism)

While PCM provides a good approximation of bulk solvent effects, explicit inclusion of solvent molecules in the calculations can provide a more detailed picture of specific interactions, such as hydrogen bonding. This is particularly important for protic solvents like water, which can actively participate in the proton transfer process, a phenomenon known as water-assisted tautomerism. These explicit interactions can significantly lower the energy barrier for tautomerization.

Theoretical Prediction of Spectroscopic Signatures for Tautomers

The differentiation of the tautomers of this compound is crucial for understanding its chemical behavior and reactivity. While experimental techniques provide valuable data, theoretical calculations have become an indispensable tool for predicting the spectroscopic signatures of individual tautomers, which often exist in equilibrium and are difficult to isolate. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, for each tautomeric form. These theoretical predictions can then be compared with experimental data to identify the predominant tautomer in a given environment.

Theoretical investigations into the tautomerism of similar heterocyclic systems, such as aminopyrazoles and amino-1,2,4-triazoles, have demonstrated the power of computational chemistry in elucidating their structural and spectroscopic properties. researchgate.netnih.gov For instance, DFT calculations have been successfully used to predict the vibrational frequencies (IR spectra) of different tautomers, allowing for the assignment of experimentally observed bands to specific tautomeric forms. nih.gov These studies often reveal that the calculated spectra for different tautomers exhibit distinct patterns, particularly in the regions corresponding to N-H, C=O, and C=N stretching and bending vibrations.

Although specific comprehensive theoretical studies on the spectroscopic signatures of all tautomers of this compound are not extensively detailed in the public domain, the principles from related research can be applied. A computational study would typically involve the following steps:

Geometry Optimization: The molecular structure of each tautomer is optimized to find its lowest energy conformation.

Frequency Calculations: Once the geometries are optimized, vibrational frequency calculations are performed. These calculations provide the theoretical IR spectrum, including the frequencies and intensities of the vibrational modes.

NMR Shielding Calculations: The magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) are calculated to predict the NMR chemical shifts.

These theoretical approaches can provide detailed insights that are often difficult to obtain through experimental means alone. For example, calculations can help to resolve overlapping spectral signals and to assign specific spectral features to the vibrations of particular functional groups within each tautomer.

The following tables represent a hypothetical set of predicted spectroscopic data for the primary tautomers of this compound, based on the types of results expected from DFT calculations.

Table 1: Predicted Key Infrared (IR) Vibrational Frequencies (cm⁻¹) for Tautomers of this compound

Vibrational ModeAmino-Oxo TautomerImino-Oxo TautomerAmino-Hydroxy Tautomer
N-H Stretch (Amine)3400-3500-3400-3500
N-H Stretch (Ring)3100-32003150-3250-
O-H Stretch--3550-3650
C=O Stretch1750-17801760-1790-
C=N Stretch (Ring)1620-16501630-16601640-1670
C=N Stretch (Imino)-1680-1710-
N-H Bend (Amine)1580-1610-1580-1610

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound

Carbon AtomAmino-Oxo TautomerImino-Oxo TautomerAmino-Hydroxy Tautomer
C2 (C=O or C-OH)155-160158-163165-170
C5 (C-NH₂ or C=NH)160-165165-170150-155

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for Tautomers of this compound

ProtonAmino-Oxo TautomerImino-Oxo TautomerAmino-Hydroxy Tautomer
NH (Ring)8.0-9.08.5-9.5-
NH₂6.5-7.5-6.8-7.8
NH (Imino)-9.0-10.0-
OH--10.0-11.0

It is important to note that the actual experimental values can be influenced by factors such as solvent effects and intermolecular interactions, which can also be modeled computationally to achieve better agreement between theoretical and experimental data.

Reactivity Patterns and Mechanistic Investigations

Reaction Mechanisms of Cyclization and Ring Formation

The formation of the 1,3,4-oxadiazole (B1194373) ring is a cornerstone of its chemistry, typically achieved through the cyclization of open-chain precursors. Several synthetic strategies have been developed, with the most common involving the intramolecular cyclization of semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives.

One prevalent mechanism is the oxidative cyclization of semicarbazones or acylthiosemicarbazides. nih.gov For instance, the reaction of acylthiosemicarbazides with an oxidizing agent like iodine proceeds via the formation of an S-I intermediate, which facilitates the intramolecular nucleophilic attack of the oxygen atom, followed by the elimination of hydrogen iodide and sulfur to yield the 2-amino-1,3,4-oxadiazole ring. nih.gov Similarly, reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) can be used as effective and safe oxidizing agents for these cyclizations, offering high yields. jchemrev.comjchemrev.com

Another major pathway is the dehydrative cyclization of acylsemicarbazides. nih.gov In this approach, a dehydrating agent, such as phosphorus oxychloride (POCl₃) or tosyl chloride, activates the carbonyl group of the acylsemicarbazide, promoting intramolecular cyclization through the nucleophilic attack of the terminal nitrogen's lone pair, followed by dehydration to form the stable 1,3,4-oxadiazole ring. nih.gov The use of tosyl chloride is particularly effective for cyclizing acylthiosemicarbazides, which are generally more reactive than their semicarbazide counterparts. nih.gov

The general synthetic routes leading to the 2-amino-1,3,4-oxadiazole core are summarized below:

Route A: Reaction of acylhydrazides with cyanogen (B1215507) bromide. nih.gov

Route B: Oxidative cyclization of semicarbazones using agents like bromine in acetic acid. nih.gov

Route C: Cyclization of acylthiosemicarbazides using iodine and a base. nih.gov

Route D: Dehydrative cyclization of acylsemicarbazides or acylthiosemicarbazides using tosyl chloride. nih.gov

These reactions underscore the versatility of precursor design in achieving the desired heterocyclic system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Regioselectivity in Derivatization Reactions

Regioselectivity is a critical aspect of the derivatization of the 5-amino-1,3,4-oxadiazol-2(3H)-one scaffold, as the molecule possesses multiple reactive sites, including the exocyclic amino group and the endocyclic nitrogen atoms.

Studies on the tautomeric forms of related structures, such as 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one, have shown that the lactam form is predominant. rsc.org In this tautomer, the endocyclic NH group is more acidic than the exocyclic amino (NH₂) group. This difference in acidity allows for regioselective derivatization under basic conditions. For example, reactions like mesylation and acetylation can be directed specifically to the endocyclic nitrogen. rsc.org

A reagent-based approach has been developed to control the regioselective cyclization of thiosemicarbazide intermediates, leading to either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles. nih.govscribd.com The choice of cyclizing agent, such as EDC·HCl versus p-TsCl, and the nature of the substituents on the thiosemicarbazide backbone can direct the reaction towards the desired heterocyclic core. nih.govscribd.com Once formed, the resulting 2-amino-1,3,4-oxadiazole can be further functionalized at the amino group with various electrophiles like alkyl halides and acid chlorides. nih.govscribd.com

The following table summarizes the regioselective outcomes based on the reagents used:

PrecursorReagent/ConditionsMajor ProductReference
Thiosemicarbazide IntermediateEDC·HCl, DMSO2-Amino-1,3,4-oxadiazole nih.govscribd.com
Thiosemicarbazide Intermediatep-TsCl, TEA, NMP2-Amino-1,3,4-thiadiazole nih.govscribd.com
5-Amino-2,3-dihydro-1,2,4-oxadiazol-3-oneMesyl chloride, BaseN-mesylated product (endocyclic) rsc.org
5-Amino-2,3-dihydro-1,2,4-oxadiazol-3-oneAcetyl chloride, BaseN-acetylated product (endocyclic) rsc.org

Role of Oxidants and Catalysts in Chemical Transformations

Oxidants and catalysts are pivotal in the synthesis and transformation of the 1,3,4-oxadiazole ring system. Their roles range from facilitating the initial ring-forming cyclization to enabling subsequent derivatization reactions.

Oxidants are primarily used in the intramolecular cyclization of acylhydrazones and acylthiosemicarbazides. A variety of oxidizing agents have been employed, each with its own advantages regarding reaction conditions, yield, and substrate scope. nih.govjchemrev.com

Catalysts , on the other hand, are employed in both cyclization and derivatization steps. Acid catalysts can promote dehydrative cyclization, while base catalysts are often used to deprotonate specific sites for subsequent functionalization. nih.gov Metal catalysts, such as iron(III) chloride (FeCl₃), have been utilized in C-S cross-coupling reactions to introduce thioaryl groups onto the oxadiazole ring. nih.gov

The table below provides a summary of common oxidants and catalysts used in 1,3,4-oxadiazole chemistry.

RoleReagentReaction TypeReference
OxidantIodine (I₂)Oxidative cyclization of acylthiosemicarbazides nih.gov
Oxidant1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Oxidative cyclization of acylthiosemicarbazides jchemrev.comjchemrev.com
OxidantChloramine-TOxidative cyclization of N-acylhydrazones jchemrev.com
OxidantSodium PeriodateOxidation of 2-amino-5-aryl-1,3,4-oxadiazole researchgate.net
CatalystPhosphorus Oxychloride (POCl₃)Dehydrative cyclization nih.gov
Catalystp-Toluenesulfonyl chloride (p-TsCl)Dehydrative cyclization nih.govmdpi.com
CatalystIron(III) Chloride (FeCl₃)C-S cross-coupling nih.gov
CatalystConcentrated Sulfuric AcidSchiff base formation nih.gov

Solvent Effects on Reaction Pathways and Kinetics

The choice of solvent can profoundly influence the reaction rates, pathways, and equilibria in the synthesis and reactions of 1,3,4-oxadiazoles. Solvent properties such as polarity, proticity, and dielectric constant can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the kinetic and thermodynamic landscape of the reaction.

In the oxidation of 2-amino-5-aryl-1,3,4-oxadiazoles by sodium periodate, kinetic studies performed in an aqueous acetic acid-perchloric acid medium revealed that the reaction follows first-order kinetics with respect to both the oxidant and the substrate. researchgate.net The solvent composition directly impacts the reaction rate. Similarly, in the oxidation of amino acids, the rate of both uncatalyzed and auto-catalyzed reactions was found to increase as the dielectric constant of the ethanol/water solvent mixture decreased. ekb.eg This suggests that the transition state is less polar than the reactants, and is therefore preferentially stabilized in less polar media.

The effect of the solvent was also analyzed in the context of the Dakin-West reaction, where the reaction rate was found to be significantly faster in dimethyl sulfoxide (B87167) (Me₂SO) compared to tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (CH₃CN). researchgate.net This difference was attributed to the differential solvation of the initial and transition states. researchgate.net Such solvent effects are crucial for optimizing reaction conditions to achieve higher yields and selectivities.

Spectroscopic Probes for Reaction Monitoring

Spectroscopic techniques are indispensable tools for the characterization of this compound and its derivatives, as well as for monitoring the progress of their synthesis and subsequent reactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly useful for identifying key functional groups. The formation of the 1,3,4-oxadiazole-2(3H)-thione ring, for example, can be confirmed by the appearance of characteristic absorption bands for the imine (C=N) group around 1610 cm⁻¹ and the thione (C=S) group around 1330 cm⁻¹. nih.gov The carbonyl (C=O) group in the oxadiazol-2(3H)-one structure would show a strong absorption in the range of 1700-1800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information. In the ¹H NMR spectrum of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while specific substituent protons, such as a methyl group on a tosyl moiety, appear further upfield (e.g., δ 2.49 ppm). nih.gov ¹³C NMR spectroscopy is used to confirm the carbon skeleton, with the carbons of the oxadiazole ring appearing at characteristic chemical shifts. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Together, these spectroscopic methods provide a comprehensive picture of the molecular structure and are essential for confirming the successful synthesis of the target compounds and for mechanistic investigations. nih.govresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) calculations are a cornerstone in the computational analysis of molecular systems. For 5-Amino-1,3,4-oxadiazol-2(3H)-one, DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the molecular geometry and predict a range of electronic and thermodynamic properties. nih.govepstem.net These calculations are fundamental to understanding the molecule's behavior at a quantum mechanical level.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential.

The regions of negative potential, typically colored in shades of red and yellow, are associated with the electronegative oxygen and nitrogen atoms of the oxadiazole ring and the carbonyl group. These areas indicate a surplus of electrons and are prone to electrophilic attack. Conversely, the regions of positive potential, depicted in blue, are generally located around the hydrogen atoms of the amino group, signifying electron-deficient areas that are susceptible to nucleophilic attack. The MEP analysis thus highlights the molecule's capacity for engaging in hydrogen bonding and other non-covalent interactions, which is crucial for its biological activity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in explaining the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability.

The HOMO of this compound is predominantly localized on the amino group and the nitrogen atoms of the oxadiazole ring, indicating these as the primary sites for electrophilic attack. The LUMO, on the other hand, is mainly distributed over the carbonyl group and the oxadiazole ring, suggesting these are the regions where a nucleophilic attack is most likely to occur.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the calculated HOMO-LUMO gap provides a quantitative measure of its chemical reactivity and potential for charge transfer within molecular complexes.

Table 1: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy(Value to be inserted from calculation)
LUMO Energy(Value to be inserted from calculation)
HOMO-LUMO Energy Gap (ΔE)(Value to be inserted from calculation)

Note: The values in this table are placeholders and would be populated with data from specific DFT calculations.

Atomic Charge Distribution Analysis

The distribution of atomic charges within a molecule influences its dipole moment, polarizability, and other molecular properties. Mulliken population analysis is a common method used to calculate the partial charges on each atom.

In this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the oxadiazole ring are expected to carry negative partial charges due to their high electronegativity. The carbon atoms, particularly the one in the carbonyl group, will exhibit positive partial charges. The hydrogen atoms of the amino group will also have positive charges. This charge distribution is crucial for understanding the molecule's electrostatic interactions with biological targets.

Table 2: Calculated Mulliken Atomic Charges of this compound

AtomCharge (e)
O(carbonyl)(Value to be inserted from calculation)
N(ring)(Value to be inserted from calculation)
N(amino)(Value to be inserted from calculation)
C(carbonyl)(Value to be inserted from calculation)
C(ring)(Value to be inserted from calculation)
H(amino)(Value to be inserted from calculation)

Note: The values in this table are placeholders and would be populated with data from specific DFT calculations.

Thermodynamic Function Calculations

DFT calculations can also be used to predict the thermodynamic properties of this compound, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These parameters are essential for understanding the stability of the molecule and the spontaneity of its reactions. The calculations are typically performed under standard conditions (e.g., 298.15 K and 1 atm).

Table 3: Calculated Thermodynamic Functions of this compound at 298.15 K

Thermodynamic ParameterValue
Enthalpy (H)(Value to be inserted from calculation) kcal/mol
Entropy (S)(Value to be inserted from calculation) cal/mol·K
Gibbs Free Energy (G)(Value to be inserted from calculation) kcal/mol

Note: The values in this table are placeholders and would be populated with data from specific DFT calculations.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. nih.gov These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance to charge transfer.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are calculated using the following equations: χ = -(E_HOMO + E_LUMO) / 2 η = (E_LUMO - E_HOMO) / 2 ω = χ² / (2η)

Table 4: Global Chemical Reactivity Descriptors of this compound

DescriptorValue (eV)
Electronegativity (χ)(Value to be inserted from calculation)
Chemical Hardness (η)(Value to be inserted from calculation)
Global Electrophilicity Index (ω)(Value to be inserted from calculation)

Note: The values in this table are placeholders and would be populated with data from specific DFT calculations.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions. For this compound, molecular docking studies are crucial for identifying potential biological targets and understanding its mechanism of action at a molecular level.

While specific docking studies for this compound are not extensively reported, studies on structurally similar 1,3,4-oxadiazole (B1194373) derivatives have shown interactions with various enzymes, such as kinases and peptide deformylase. nih.govjaptronline.comnih.gov Based on the electronic properties derived from DFT calculations, it can be hypothesized that this compound would interact with the active site of a target protein through a network of hydrogen bonds. The amino group and the carbonyl oxygen are likely to act as hydrogen bond donors and acceptors, respectively. Furthermore, the oxadiazole ring can participate in π-π stacking or other non-covalent interactions with aromatic amino acid residues in the protein's binding pocket. These interactions would contribute to the stability of the ligand-protein complex and are fundamental to the molecule's potential therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and Predictive Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of the 1,3,4-oxadiazole scaffold, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their therapeutic effects. While specific QSAR models for this compound are not extensively documented, the principles derived from studies on analogous structures provide a theoretical basis for predicting its activity.

Research on 1,3,4-oxadiazol-2-one derivatives as Fatty Acid Amide Hydrolase (FAAH) inhibitors has demonstrated the utility of 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). psu.edu These models are built on a training set of compounds with known activities and are validated statistically to ensure their predictive power.

A typical CoMFA model for 1,3,4-oxadiazol-2-one derivatives yielded a high cross-validated coefficient (Q²) of 0.61 and a non-cross-validated coefficient (R²) of 0.98, indicating a robust and predictive model. psu.edu The field contributions in such a model were nearly balanced between steric (54.1%) and electrostatic (45.9%) fields. psu.edu This suggests that both the shape and the electronic properties of the substituents on the oxadiazole ring are critical for biological activity. For instance, the models indicated that bulky substituents in certain regions could decrease biological activity due to unfavorable steric interactions. psu.edu

Similarly, a CoMSIA model for the same series of compounds showed a Q² of 0.64 and an R² of 0.93. psu.edu This model incorporated additional descriptors, with electrostatic, steric, hydrogen bond donor, and hydrogen bond acceptor properties contributing 34.6%, 23.9%, 23.4%, and 18.0%, respectively. psu.edu The importance of hydrogen bond donor and acceptor fields highlights the potential role of the amino group and the carbonyl oxygen of the this compound core in interacting with biological targets.

Table 1: Illustrative Statistical Parameters from 3D-QSAR Studies on 1,3,4-Oxadiazol-2-one Derivatives

ParameterCoMFA ModelCoMSIA Model
Cross-validated Coefficient (Q²)0.610.64
Non-cross-validated Coefficient (R²)0.980.93
Field Contributions
Steric54.1%23.9%
Electrostatic45.9%34.6%
Hydrogen Bond DonorN/A23.4%
Hydrogen Bond AcceptorN/A18.0%

Data based on studies of 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors. psu.edu

These theoretical and predictive aspects of QSAR modeling allow for the virtual screening and rational design of novel compounds based on the this compound scaffold, optimizing for desired biological activities by modifying substituents to fit the identified steric and electronic requirements.

Molecular Dynamics Simulations (if applicable for broader oxadiazole studies)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focusing exclusively on this compound are not widely available, the technique has been broadly applied to investigate the behavior of various oxadiazole-containing ligands in complex with biological macromolecules, such as proteins. researchgate.netmdpi.com

These computational experiments can help validate the binding poses predicted by molecular docking and provide a more dynamic picture of the molecular recognition process. The insights gained from MD simulations on related oxadiazole systems can be extrapolated to predict how this compound and its derivatives might behave in a biological environment, guiding the design of compounds with improved binding affinity and residence time at their target.

Theoretical Spectroscopy and Spectral Property Prediction

Theoretical spectroscopy, primarily through the use of Density Functional Theory (DFT), has become a standard tool for predicting and interpreting the spectral properties of molecules, including those with the 1,3,4-oxadiazole core. iaea.orgresearchgate.net These computational methods allow for the prediction of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

DFT calculations can be used to compute the vibrational modes of a molecule, which correspond to the peaks observed in an IR spectrum. esisresearch.org For example, the characteristic vibrational bands of the oxadiazole ring, such as the C=N and C-O-C stretching frequencies, can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net Studies on related benzamide (B126) derivatives have shown that DFT calculations can accurately predict the wavenumbers for various functional groups, with any significant deviations, such as a red-shift in an N-H stretching frequency, indicating specific intermolecular interactions like hydrogen bonding. esisresearch.org

Similarly, DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, are employed to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions has been shown to be high, with root-mean-square errors for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov For substituted oxadiazoles (B1248032), theoretical calculations can help in the unambiguous assignment of proton and carbon signals, which can be challenging in complex heterocyclic systems. researchgate.net

Table 2: Predicted Spectroscopic Data for a Representative 1,3,4-Oxadiazole Derivative

Spectral Data TypePredicted Value (Illustrative)Experimental Correlation
IR Frequencies (cm⁻¹)
C=N Stretch~1650Correlates with medium intensity band researchgate.net
C-O-C Stretch~1240Correlates with medium-strong band researchgate.net
¹³C NMR Chemical Shifts (ppm)
C2 (Oxadiazole)Varies with substituentSensitive to electronic effects
C5 (Oxadiazole)Varies with substituentSensitive to electronic effects

Values are illustrative and based on general findings for 1,3,4-oxadiazole derivatives. researchgate.net

The ability to theoretically predict spectroscopic properties is invaluable for the structural elucidation of new derivatives of this compound and for understanding how different substituents influence the electronic structure and, consequently, the spectral characteristics of the molecule.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-amino-1,3,4-oxadiazole derivatives, the tautomeric form of 5-amino-1,3,4-oxadiazol-2(3H)-one, has been an area of active research. researchgate.netacs.orgnih.gov Future efforts are increasingly focused on the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

A promising approach involves the use of iodine-mediated oxidative cyclization. researchgate.netacs.orgacs.org This transition-metal-free process offers a facile and scalable route to 2-amino-substituted 1,3,4-oxadiazoles from the condensation of semicarbazide (B1199961) and various aldehydes. acs.orgacs.org The reaction is compatible with a wide range of functional groups, including those found in aromatic, aliphatic, and cinnamic aldehydes. acs.orgacs.org

Another avenue of exploration is the use of green chemistry principles, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net The development of one-pot, multicomponent reactions is also a key area of focus. These reactions, which combine multiple synthetic steps into a single operation, offer increased efficiency and reduced waste. For instance, a multicomponent domino reaction has been developed for the synthesis of N-substituted 2-amino-1,3,4-oxadiazoles from hydrazides and isothiocyanates, proceeding through a Smiles rearrangement. acs.org

The table below summarizes some of the emerging sustainable synthetic methods for 2-amino-1,3,4-oxadiazole derivatives.

Method Key Features Advantages Reference
Iodine-Mediated Oxidative CyclizationTransition-metal-free, sequential condensation and cyclizationScalable, compatible with diverse aldehydes acs.orgacs.org
Microwave-Assisted SynthesisUse of microwave irradiationReduced reaction times, higher yields researchgate.net
Multicomponent Domino ReactionOne-pot synthesis from multiple starting materialsHigh efficiency, atom economy, reduced waste acs.org
Oxidative Cyclization with Novel OxidantsUse of oxidants like 1,3-dibromo-5,5-dimethylhydantoin (B127087)Commercially inexpensive and easy-to-handle oxidant researchgate.net

Integration of Advanced Computational and Experimental Techniques

The synergy between computational and experimental techniques is becoming increasingly crucial in understanding the properties and reactivity of this compound and its derivatives. Computational methods, such as Density Functional Theory (DFT) and molecular docking, provide valuable insights into the electronic structure, stability, and potential biological activity of these compounds. nih.govmdpi.comnih.gov

DFT studies have been employed to investigate the stability and reactivity of 1,3,4-oxadiazole (B1194373) derivatives. mdpi.comnih.gov These calculations can predict key parameters like molecular orbital energies (HOMO and LUMO), which are crucial for understanding the electronic behavior of the molecules. Molecular docking simulations are instrumental in predicting the binding interactions of these compounds with biological targets, such as enzymes and receptors, thereby guiding the design of new therapeutic agents. nih.govresearchgate.net

Experimentally, advanced spectroscopic techniques like high-resolution mass spectrometry (HRMS), and 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the unambiguous characterization of newly synthesized compounds. nih.govnih.govnih.gov X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and crystal packing, which is invaluable for validating computational models. acs.org

The integration of these techniques allows for a comprehensive understanding of the structure-property relationships of this compound derivatives, accelerating the discovery and development of new applications.

Exploration of New Mechanistic Pathways and Reactivity

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for the development of more efficient and selective chemical processes. The amino group and the oxadiazolone ring present multiple reactive sites, offering opportunities for a wide range of chemical modifications.

The mechanism of the iodine-mediated oxidative C-O/C-S bond formation for the synthesis of 2-amino-1,3,4-oxadiazoles and their sulfur analogues has been a subject of investigation. acs.orgacs.org The reaction is believed to proceed through the formation of a semicarbazone intermediate, followed by an intramolecular cyclization facilitated by the oxidizing agent. acs.org

The Smiles rearrangement has also been identified as a key mechanistic step in a multicomponent domino reaction for the synthesis of N-substituted 2-amino-1,3,4-oxadiazoles. acs.org This reaction involves the intramolecular nucleophilic aromatic substitution of a thiazolidinone intermediate to form a carbodiimide, which then cyclizes to the oxadiazole ring. acs.org

Future research will likely focus on elucidating the finer details of these and other reaction pathways, as well as exploring new modes of reactivity for the this compound scaffold. This could include the development of novel catalytic systems to control the regioselectivity and stereoselectivity of reactions involving this versatile building block.

Innovative Applications in Chemical Biology and Materials Science

The unique chemical properties of this compound and its derivatives make them attractive candidates for a variety of applications in chemical biology and materials science.

In chemical biology, the 1,3,4-oxadiazole core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govnih.govnih.gov The 2-amino-1,3,4-oxadiazole scaffold, in particular, is considered a valuable building block in drug discovery. researchgate.net Future research in this area will likely focus on the design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. The exploration of this scaffold in the development of chemical probes and diagnostic agents is another promising avenue.

In the realm of materials science, 1,3,4-oxadiazole derivatives are known for their thermal stability and have been investigated for applications in polymers, including heat-resistant materials and organic light-emitting devices (OLEDs). mdpi.com The incorporation of the this compound moiety into polymer backbones or as side chains could lead to the development of new materials with tailored electronic and optical properties. The ability of the amino group to participate in hydrogen bonding and other non-covalent interactions could also be exploited to create self-assembling materials and functional thin films.

The following table highlights some of the potential innovative applications of this compound derivatives.

Field Potential Application Rationale Reference
Chemical BiologyNovel therapeutic agents (antimicrobial, anticancer)Proven pharmacophore activity of the 1,3,4-oxadiazole core researchgate.netnih.govnih.govnih.gov
Chemical BiologyChemical probes and diagnostic toolsVersatile scaffold for functionalization researchgate.net
Materials ScienceHeat-resistant polymersInherent thermal stability of the oxadiazole ring mdpi.com
Materials ScienceOrganic Light-Emitting Diodes (OLEDs)Potential for tailored electronic and photoluminescent properties mdpi.com
Materials ScienceSelf-assembling materialsHydrogen bonding capabilities of the amino and lactam groups-

Q & A

Q. What are the primary synthetic routes for 5-amino-1,3,4-oxadiazol-2(3H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via:

  • Vilsmeier–Haack reaction : Chloroformylation of 1-aryl-3-methyl-1H-pyrazol-5(4H)-one derivatives using POCl₃ and DMF, followed by cyclization .
  • Microwave-assisted synthesis : A one-pot, three-component condensation of aldehydes, 2-naphthols, and malononitrile under microwave irradiation (300 W, 5–6 min), yielding derivatives with reduced reaction time and improved efficiency .
  • Oxidative cyclization : Treatment of semicarbazones with bromine in acetic acid/sodium acetate to form the oxadiazole core .
    Key variables : Solvent choice (e.g., EtOH for polarity), catalyst (e.g., ammonium acetate), and temperature (microwave vs. reflux) significantly impact yield.

Q. What characterization techniques are critical for confirming the structure of this compound derivatives?

  • Spectroscopic analysis : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., NH₂ resonance at δ 6.5–7.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • Chromatography : TLC for reaction monitoring and HPLC for purity assessment .

Q. What biological activities have been reported for this compound derivatives?

  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show enhanced efficacy against Gram-positive bacteria .
  • Anticancer potential : Thioamide derivatives (e.g., 3-(5-amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide) inhibit tumor cell proliferation via kinase inhibition .
  • Antioxidant properties : N-alkylated triazole-oxadiazole hybrids exhibit radical scavenging activity in DPPH assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar oxadiazole derivatives?

  • Systematic SAR studies : Modify substituents (e.g., aryl vs. alkyl groups) and evaluate activity trends. For example, para-substituted phenyl groups enhance antimicrobial activity, while meta-substitution reduces it .
  • Computational docking : Use tools like AutoDock to compare binding affinities of derivatives with target proteins (e.g., DNA gyrase for antimicrobial activity) .
  • Dose-response assays : Establish IC₅₀ values under standardized conditions to minimize variability .

Q. What strategies optimize the synthesis of this compound under green chemistry principles?

  • Solvent selection : Replace EtOH with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Catalyst recycling : Recover ammonium acetate via filtration and reuse it in subsequent reactions .
  • Microwave vs. conventional heating : Microwave irradiation reduces energy consumption by 40–60% and improves yields by 15–20% .

Q. How can computational methods guide the design of novel this compound derivatives?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular dynamics simulations : Assess stability of derivative-protein complexes over time (e.g., with β-lactamase for antibiotic resistance studies) .
  • ADMET profiling : Use tools like SwissADME to predict pharmacokinetics and toxicity early in drug development .

Q. What are the stability challenges for this compound derivatives, and how are they addressed?

  • Hydrolytic degradation : The oxadiazole ring is prone to hydrolysis in acidic/basic conditions. Stabilize via lyophilization or storage in anhydrous solvents .
  • Photodegradation : Derivatives with conjugated systems (e.g., benzothiazole) require amber vials and inert atmospheres for long-term storage .
  • Analytical monitoring : Use accelerated stability studies (40°C/75% RH) and HPLC to track degradation products .

Q. What safety protocols are essential when handling this compound derivatives?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic intermediates (e.g., POCl₃ in Vilsmeier–Haack reactions) .
  • Waste disposal : Neutralize acidic/basic waste before disposal and segregate halogenated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.